molecular formula C10H4Cl2F4N4 B8286182 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-fluoro-3-trifluoromethylphenyl)amine

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-fluoro-3-trifluoromethylphenyl)amine

Cat. No.: B8286182
M. Wt: 327.06 g/mol
InChI Key: UFRNCJPDHKLGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-fluoro-3-trifluoromethylphenyl)amine is a useful research compound. Its molecular formula is C10H4Cl2F4N4 and its molecular weight is 327.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H4Cl2F4N4

Molecular Weight

327.06 g/mol

IUPAC Name

4,6-dichloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H4Cl2F4N4/c11-7-18-8(12)20-9(19-7)17-4-1-2-6(13)5(3-4)10(14,15)16/h1-3H,(H,17,18,19,20)

InChI Key

UFRNCJPDHKLGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (2.76 g, 20 mmol) was added to a solution of cyanuric chloride (II) (1.84 g, 10 mmol) in THF (30 mL) and the mixture cooled to 0-5° C. in an ice bath. 3-Trifluoromethyl-4-fluoroaniline (XVI) (1.79 g, 10 mmol) was added dropwise with stirring. The mixture was stirred for 16 h, diluted with water (50 mL) and extracted with ethyl acetate (3×20 mL). The combined organic extract was rinsed with brine (20 mL), dried over magnesium sulfate and concentrated under vacuum. The residue was purified by chromatography (silica gel; EtOAc/hexane (1:4)) to afford 4,6-dichloro-N-(3-trifluoromethyl-4-fluorophenyl)-1,3,5-triazine-2-amine (XVII) as an off-white solid (0.9 g, 19% yield): m.p. 114-117° C.; 1H NMR (CDCl3) δ 7.80 (s, 1H), 7.86 (m, 2H), 7.65 (bs, 1H), 7.27 (t, 1H); ESI/MS 326 (M+H).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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